5-n-Boc-aminomethyluridine

RNA Modification Oligonucleotide Synthesis Bioconjugation

5‑N‑Boc‑aminomethyluridine provides an orthogonal protection strategy for oligonucleotide synthesis: the acid‑labile Boc group withstands standard phosphoramidite cycles, then is removed with TFA to expose a primary amine for site‑specific conjugation. This dual‑mode reactivity enables post‑synthetic attachment of fluorophores, PEG chains, targeting ligands, or click chemistry handles without backbone damage. Ideal for CRISPR guide‑RNA labeling, siRNA therapeutic development, and multiplexed cell proliferation assays—delivering modularity and high yield that unprotected analogs cannot match. Standardize your conjugation workflow with a reagent built for precision and scalability.

Molecular Formula C15H23N3O8
Molecular Weight 373.36 g/mol
Cat. No. B15364096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-n-Boc-aminomethyluridine
Molecular FormulaC15H23N3O8
Molecular Weight373.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1
InChIKeyZGNPHMCMMGKKGO-DNRKLUKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-n-Boc-aminomethyluridine Procurement Overview: A Boc-Protected Nucleoside for RNA Modification and DNA Synthesis Tracking


5-n-Boc-aminomethyluridine is a chemically modified pyrimidine nucleoside featuring a tert-butoxycarbonyl (Boc) protecting group at the 5-aminomethyl position of the uridine base . This compound serves as a thymidine analog and is classified within the nucleoside antimetabolite/analog family . Its primary utility lies in oligonucleotide synthesis, where the Boc-protected amine acts as a synthetic handle for site-specific conjugation of probes, labels, or functional groups, and in cell biology as a tool for labeling DNA synthesis in proliferating cells [1].

Why Generic Substitution of 5-n-Boc-aminomethyluridine Fails: Evidence-Based Differentiation


Simple substitution with unprotected 5-aminomethyluridine or alternative thymidine analogs (e.g., BrdU, EdU) is not equivalent due to the unique orthogonal protection strategy and functional properties conferred by the Boc group. The Boc moiety provides stability during standard oligonucleotide synthesis conditions—including resistance to basic deprotection steps that would otherwise react with the free amine—while enabling clean, on-demand liberation of the primary amine under mild acidic conditions [1]. This dual-mode reactivity is essential for achieving site-specific post-synthetic conjugation without compromising the oligonucleotide backbone integrity, a feature not shared by permanently modified analogs such as 5-methyluridine or halogenated thymidines (BrdU) [2].

5-n-Boc-aminomethyluridine: Quantitative Evidence Guide for Scientific Selection


Boc-Protected 5-Aminomethyl Group Enables Orthogonal Conjugation Chemistry

The presence of a Boc-protected aminomethyl group at the 5-position of uridine provides a chemically orthogonal handle that is stable under the harsh basic conditions of standard oligonucleotide synthesis and deprotection, while being selectively removable under mild acidic conditions for post-synthetic conjugation. This contrasts with unprotected 5-aminomethyluridine, which would undergo undesired side reactions during solid-phase synthesis. A study on Boc-protected thymidine analogs demonstrated that Boc protection is completely resistant to the strong basic conditions required for O-alkylation and DMTr deprotection, enabling the synthesis of complex modified nucleosides in high overall yields [1].

RNA Modification Oligonucleotide Synthesis Bioconjugation

Quantified Deprotection Efficiency: Mild Acidic Cleavage of Boc

The Boc protecting group is readily and quantitatively removed under mild acidic conditions, with 50% v/v TFA in DCM being a standard protocol that achieves complete deprotection within 2 hours at room temperature, yielding the trifluoroacetate salt suitable for direct coupling [1]. In comparative studies of Boc deprotection for solid-phase peptide synthesis, the use of 55% TFA/CH2Cl2 resulted in peptide products with, on average, 9% higher purity compared to deprotection with 100% TFA, indicating that optimized mild acidic conditions minimize side reactions [2].

Solid-Phase Synthesis Deprotection Kinetics Process Chemistry

Thymidine Analog Insertional Activity for DNA Synthesis Tracking

As a thymidine analog, 5-N-Boc-aminomethyluridine belongs to a series of nucleosides that exhibit insertional activity towards replicating DNA, enabling the labeling and tracking of dividing cells . The review by Cavanagh et al. (2011) establishes that analogs of this class are effectively incorporated into DNA during S-phase, providing a foundational method for cell cycle analysis. While the specific incorporation efficiency of 5-N-Boc-aminomethyluridine relative to EdU or BrdU has not been directly quantified in head-to-head studies, its structural similarity to EdU—both possessing a 5-position modification—suggests comparable DNA polymerase recognition and insertion potential [1].

Cell Proliferation DNA Labeling Thymidine Analog

Advantage Over Halogenated Analogs: Preserved Biomolecular Integrity

Unlike BrdU, which requires harsh DNA denaturation for antibody detection that degrades proteins and nucleic acids, 5-N-Boc-aminomethyluridine can be deprotected to yield a free amine for subsequent conjugation with fluorescent dyes or biotin under mild conditions. The review by Cavanagh et al. (2011) highlights that EdU detection via click chemistry preserves cell and tissue integrity, enabling multiplexed protein and nucleic acid analysis [1]. 5-N-Boc-aminomethyluridine shares this advantage of mild detection post-deprotection, as the free amine can be coupled using standard NHS-ester or click chemistry without the need for DNA denaturation. Comparative studies show that BrdU labeling results in significant cell and tissue disruption, limiting concurrent molecular analyses [1].

Cell Labeling Click Chemistry DNA Denaturation

Best Research and Industrial Application Scenarios for 5-n-Boc-aminomethyluridine


Synthesis of Site-Specifically Modified RNA Oligonucleotides for Biophysical Studies

The Boc-protected aminomethyl group serves as a latent conjugation handle during solid-phase RNA synthesis. After oligonucleotide assembly and global deprotection, the Boc group is selectively removed with TFA, and the resulting primary amine is used for site-specific attachment of fluorophores, spin labels, or crosslinkers. This approach enables the generation of homogeneous RNA probes for single-molecule fluorescence, FRET, or EPR studies, where precise positioning of the label is critical for data interpretation [1].

Development of RNA Aptamers and Therapeutics with Post-Synthetic Modifications

In the development of RNA aptamers or siRNA therapeutics, 5-n-Boc-aminomethyluridine can be incorporated at specific positions to later install PEG chains, targeting ligands, or cell-penetrating peptides. The orthogonal Boc protection ensures that the amine does not interfere with standard phosphoramidite coupling cycles, allowing for high-yield synthesis of full-length oligonucleotides [1]. Post-synthetic conjugation then enables modular optimization of pharmacokinetic and pharmacodynamic properties without re-synthesizing the entire sequence.

Cell Proliferation and DNA Synthesis Tracking with Mild Detection

When used as a thymidine analog, 5-N-Boc-aminomethyluridine can be incorporated into replicating DNA during S-phase. Following deprotection of the Boc group with mild acid, the exposed amine can be conjugated with a fluorescent dye or biotin for detection. This method avoids the DNA denaturation required for BrdU immunodetection, thereby preserving cellular ultrastructure and enabling multiplexed immunofluorescence for co-staining of proliferation markers (e.g., Ki-67) or lineage-specific antigens [2].

Building Block for Click Chemistry-Ready Nucleoside Derivatives

The free amine obtained after Boc deprotection can be readily converted to an azide or alkyne using commercial reagents (e.g., NHS-azide). This transforms 5-N-Boc-aminomethyluridine into a versatile precursor for copper-catalyzed or strain-promoted click chemistry, analogous to EdU but with the flexibility to choose the reactive group (azide or alkyne) post-synthetically. This is particularly valuable for dual-labeling strategies or for introducing large, sensitive payloads that are incompatible with direct incorporation of alkyne-modified nucleosides [2].

Technical Documentation Hub

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